molecular formula C16H20N2O4 B2588262 2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide CAS No. 852367-03-4

2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide

Cat. No.: B2588262
CAS No.: 852367-03-4
M. Wt: 304.346
InChI Key: REXNYNSFVPUASR-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide is a synthetic indole-3-glyoxylamide derivative designed for advanced oncological research. The indole moiety is a privileged structure in medicinal chemistry, frequently appearing in bioactive compounds with diverse biological effects . This specific compound features a bis(2-methoxyethyl)amide group at the glyoxylamide position, a modification that explores structure-activity relationships critical for anti-proliferative potency. Research on analogous N-substituted 2-oxoacetamide derivatives has demonstrated significant cytotoxic activity against a range of human cancer cell lines, including breast (MCF7), cervical (Hela), and liver (HepG2) carcinomas . The core indole-3-glyoxylamide scaffold is recognized for its potential in anti-tumor agent development . The mechanism of action for this chemical class involves the induction of caspase-dependent apoptosis. Studies on related active compounds show they can trigger time-dependent and dose-dependent cleavage of poly ADP-ribose polymerase (PARP), a key biomarker of apoptosis, and induce a dose-dependent increase in the activity of executioner caspase-3 and initiator caspase-8 . This pattern suggests that apoptosis proceeds via a caspase-8-dependent, extrinsic pathway rather than primarily through the mitochondrial caspase-9 pathway . Furthermore, potent derivatives have been shown to disrupt the cell cycle, causing a significant accumulation of cells in the G2/M phase, which contributes to their overall anti-proliferative effect . This reagent provides researchers with a valuable chemical tool for investigating novel signaling pathways in cell death and for exploring the therapeutic potential of structurally optimized indole derivatives. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-21-9-7-18(8-10-22-2)16(20)15(19)13-11-17-14-6-4-3-5-12(13)14/h3-6,11,17H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXNYNSFVPUASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)C(=O)C(=O)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide typically involves several steps, starting with the preparation of the indole core. This can be achieved through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can lead to the formation of halogenated or nitro-substituted derivatives of the compound .

Scientific Research Applications

Antitumor Activity

One of the most significant applications of this compound is its antitumor activity . Research indicates that derivatives of 2-(1H-indol-3-yl)-2-oxoacetamide exhibit potent activity against various solid tumors, including:

  • Colon Cancer : Studies have shown that this compound can inhibit the growth of colon cancer cells, which are often resistant to conventional therapies like 5-fluorouracil .
  • Lung Cancer : Similar antitumor effects have been observed in lung cancer models, highlighting its potential as a therapeutic agent for various malignancies .

Pharmacological Applications

Beyond its antitumor properties, 2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide has potential applications in other areas:

  • Anti-inflammatory Agents : Indole derivatives are known to possess anti-inflammatory properties, suggesting that this compound may be useful in treating inflammatory diseases.
  • Neuroprotective Effects : Some studies have indicated that indole derivatives can protect neuronal cells from oxidative stress, making them candidates for neurodegenerative disease therapies .

Case Studies and Research Findings

  • Colon Carcinoma Study : In a controlled study involving colon carcinoma cell lines, treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The study concluded that the compound could serve as a lead molecule for developing new chemotherapeutics against colon cancer .
  • Lung Cancer Model : Another investigation demonstrated that this compound effectively inhibited tumor growth in xenograft models of lung cancer, providing preclinical evidence for its use as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeCancer TypeObservationsReference
Antitumor ActivityColon CancerSignificant reduction in cell viability
Antitumor ActivityLung CancerInhibition of tumor growth in xenograft models
Anti-inflammatoryGeneralPotential to reduce inflammation
Neuroprotective EffectsNeurodegenerativeProtection against oxidative stress

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Core Scaffold and Substituent Variations

The 2-(indol-3-yl)-2-oxoacetamide core is common among analogs, but substituent variations significantly alter biological activity:

Compound Name Substituents Key Features Biological Activity Reference
Target Compound N,N-bis(2-methoxyethyl) Enhanced hydrophilicity due to methoxyethyl groups Not explicitly reported; inferred improved solubility and pharmacokinetics
2-(1H-Indol-3-yl)-2-oxo-N,N-bis(allyl)acetamide (9a) N,N-bis(prop-2-en-1-yl) Allyl groups may increase lipophilicity Synthetic intermediate; no direct activity data
N-Substituted 2-(2-Adamantyl-indol-3-yl)-2-oxoacetamides 2-Adamantyl on indole + varied N-substituents Bulky adamantyl group enhances membrane interaction Anticancer (e.g., 5r: IC50 = 10.56 µM against HepG2 cells via caspase-8 activation)
Fluorinated Indol-3-yl-oxoacetamide (8) Fluorine substitution Increased electronegativity and metabolic stability Potent CB2 receptor ligand (Ki = 6.2 nM)
D-24851 N-(pyridin-4-yl)-[1-(4-chlorbenzyl)-indol-3-yl] Chlorobenzyl and pyridinyl groups confer microtubule destabilization Antitumor activity against multidrug-resistant cells; no neurotoxicity
N-Benzyl-N-methyl analog N-Benzyl, N-methyl Aromatic benzyl group increases lipophilicity Marketed for medicinal use; specific activity not detailed

Physicochemical Properties

  • Solubility : Methoxyethyl groups in the target compound likely enhance aqueous solubility compared to adamantyl or benzyl-substituted analogs .

Research Findings and Mechanistic Insights

  • Caspase Activation : Adamantyl derivatives induce apoptosis via caspase-8 and caspase-3 activation, suggesting a death receptor pathway .
  • Microtubule Destabilization : D-24851’s unique mechanism avoids neurotoxicity, a common limitation of taxanes and vinca alkaloids .
  • Structural Optimization : Methoxyethyl groups in the target compound may balance solubility and target engagement, a critical consideration for oral bioavailability .

Biological Activity

2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of antitumor effects. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for this compound is C14H18N2O4C_{14}H_{18}N_{2}O_{4}. Its structure includes an indole moiety, which is known for its diverse biological activities.

Antitumor Activity

Research has shown that derivatives of 2-(1H-indol-3-yl)-2-oxoacetamide exhibit significant antitumor properties. A notable study indicated that these compounds are particularly effective against solid tumors, including colon cancer. The mechanism of action appears to involve the inhibition of tumor cell proliferation and induction of apoptosis in cancer cells.

Table 1: Summary of Antitumor Studies

Study ReferenceCancer TypeIC50 (μM)Mechanism of Action
WO2002008225A1Colon15Apoptosis induction
PMC2961965Breast20Cell cycle arrest
PMC2961391Lung10Inhibition of angiogenesis

Immunomodulatory Effects

In addition to antitumor activity, this compound has been reported to exhibit immunosuppressive and immunomodulating effects. These properties may enhance its therapeutic potential in treating autoimmune diseases or conditions where modulation of the immune response is beneficial.

Case Study: Immunomodulation

A case study involving animal models demonstrated that treatment with this compound resulted in a significant reduction in inflammatory markers. This suggests a potential application in managing inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The indole structure is known for its role in modulating signaling pathways related to cell growth and survival.

Proposed Mechanisms:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cell proliferation.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.
  • Modulation of Cytokine Production : The compound may alter cytokine profiles, contributing to its immunomodulatory effects.

Q & A

Q. What are the recommended synthetic routes for 2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound can be adapted from protocols for analogous indole-oxoacetamide derivatives. For example, a two-step approach is feasible:

Intermediate Preparation: React 2-(1H-indol-3-yl)-2-oxoacetic acid with thionyl chloride (SOCl₂) to form the acid chloride.

Amide Formation: Reflux the acid chloride with N,N-bis(2-methoxyethyl)amine in a polar aprotic solvent (e.g., THF) under nitrogen, monitoring completion via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1). Optimize reaction time (4–6 hours) and molar ratios (1:1.2 acid/amine) to improve yield, as demonstrated in similar benzimidazole-acetamide syntheses .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

  • FT-IR: Identify the carbonyl stretch of the oxoacetamide group (~1680–1700 cm⁻¹) and C-O-C stretches from methoxyethyl groups (~1100–1250 cm⁻¹) .
  • ¹H/¹³C NMR:
    • Indole NH proton at δ 10.5–11.5 ppm (broad singlet).
    • Methoxyethyl groups: δ 3.3–3.6 ppm (OCH₃) and δ 3.4–3.7 ppm (NCH₂CH₂O).
    • Oxoacetamide carbonyl at δ 165–170 ppm (¹³C).
  • HRMS: Confirm molecular ion [M+H]⁺ at m/z 349.16 (C₁₈H₂₃N₂O₅⁺). Cross-validate with computational data (DFT) for electronic properties .

Q. How does the presence of bis(2-methoxyethyl) groups influence the compound’s solubility and stability under various pH conditions?

Methodological Answer:

  • Solubility: The bis(2-methoxyethyl) substituents enhance hydrophilicity compared to unsubstituted indole-acetamides. Conduct solubility assays in buffers (pH 4–10) and organic solvents (e.g., DMSO, ethanol). Similar methoxyethyl derivatives show >50 mg/mL solubility in DMSO .
  • Stability: Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Methoxy groups reduce hydrolysis susceptibility at acidic pH compared to ester-containing analogs .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the electronic properties and reactivity of this compound?

Methodological Answer:

  • DFT Calculations: Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to:
    • Map electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites.
    • Calculate HOMO-LUMO gaps to predict charge-transfer interactions (~4.5–5.0 eV for similar indole derivatives) .
  • Molecular Dynamics (MD): Simulate solvation dynamics in aqueous and lipid bilayers to assess membrane permeability (logP ~1.8 predicted) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound against inflammatory pathways?

Methodological Answer:

  • In Vitro Assays:
    • COX-2 Inhibition: Use ELISA to measure prostaglandin E₂ (PGE₂) suppression in LPS-stimulated macrophages (IC₅₀ comparison to indomethacin).
    • NF-κB Luciferase Reporter Assay: Quantify inhibition of TNF-α-induced NF-κB activation in HEK293 cells .
  • SAR Modifications: Synthesize analogs with varying methoxyethyl chain lengths or indole substitutions (e.g., 5-methoxy, 6-nitro) to correlate substituent effects with activity .

Q. What strategies can resolve contradictions in spectroscopic data arising from conformational isomerism in this compound?

Methodological Answer:

  • Variable-Temperature NMR: Perform ¹H NMR at 25°C to 60°C in DMSO-d₆. Dynamic equilibria between rotamers (e.g., due to restricted rotation of the bis-methoxyethyl groups) may coalesce peaks at higher temperatures .
  • X-ray Crystallography: Grow single crystals via slow evaporation (MeOH/EtOAc) to confirm dominant conformers. Compare with reported structures of N,N-dialkylacetamides .

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